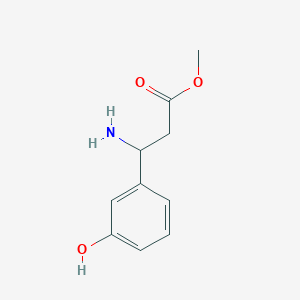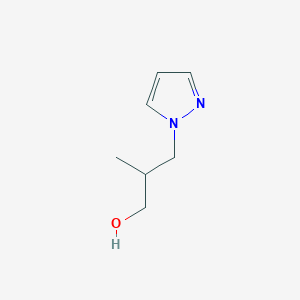
2-methyl-3-(1H-pyrazol-1-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-(1H-pyrazol-1-yl)propan-1-ol is an organic compound with the molecular formula C7H12N2O and a molecular weight of 140.19 g/mol . This compound features a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to interact with a broad range of targets, including enzymes, receptors, and ion channels .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions, such as hydrogen bonding, van der waals forces, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target, thereby modulating its function .
Biochemical Pathways
Given the broad range of potential targets, it is likely that the compound could influence multiple pathways, depending on the specific context and environment .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on the potential targets and modes of action, the compound could potentially modulate a variety of cellular processes, including signal transduction, gene expression, and metabolic pathways .
Action Environment
The action, efficacy, and stability of 2-methyl-3-(1H-pyrazol-1-yl)propan-1-ol can be influenced by various environmental factors . These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(1H-pyrazol-1-yl)propan-1-ol typically involves the cyclocondensation of hydrazine with a carbonyl compound. One common method is the reaction of 2-methyl-3-oxopropanal with hydrazine hydrate under acidic conditions to form the pyrazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(1H-pyrazol-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: 2-methyl-3-(1H-pyrazol-1-yl)propan-1-one or 2-methyl-3-(1H-pyrazol-1-yl)propanal.
Reduction: 2-methyl-3-(1,2-dihydro-1H-pyrazol-1-yl)propan-1-ol.
Substitution: Various halogenated or alkylated pyrazole derivatives.
Scientific Research Applications
2-methyl-3-(1H-pyrazol-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and as a ligand in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrazol-1-yl)propan-1-ol: Lacks the methyl group at the 2-position, which may affect its biological activity and chemical reactivity.
2-methyl-3-(1H-imidazol-1-yl)propan-1-ol: Contains an imidazole ring instead of a pyrazole ring, leading to different chemical properties and biological activities.
Uniqueness
2-methyl-3-(1H-pyrazol-1-yl)propan-1-ol is unique due to the presence of both a hydroxyl group and a pyrazole ring, which allows it to participate in a wide range of chemical reactions and biological interactions. The methyl group at the 2-position enhances its lipophilicity and may improve its ability to cross biological membranes .
Properties
IUPAC Name |
2-methyl-3-pyrazol-1-ylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-7(6-10)5-9-4-2-3-8-9/h2-4,7,10H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQVWJZAPCULQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629696 |
Source


|
| Record name | 2-Methyl-3-(1H-pyrazol-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007517-75-0 |
Source


|
| Record name | 2-Methyl-3-(1H-pyrazol-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





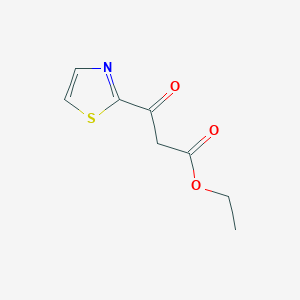

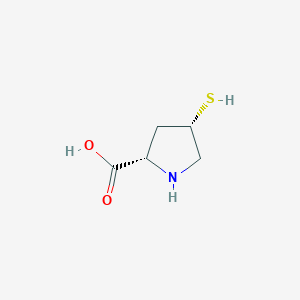
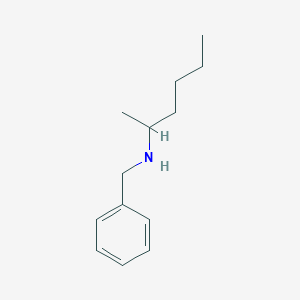

![3-([1,1'-Biphenyl]-4-ylamino)propanoic acid](/img/structure/B1344611.png)
![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1344612.png)
